

# The Synergistic Power of Combination Therapy: CD137 Agonists and Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 137 |           |
| Cat. No.:            | B12391418            | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer immunotherapy is rapidly evolving, with combination strategies taking center stage in the quest for more durable and potent anti-tumor responses. One such promising approach is the co-administration of CD137 (4-1BB) agonists with immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis. This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by experimental data from pivotal clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.

### Mechanism of Action: A Two-Pronged Attack on Cancer

The combination of CD137 agonists and checkpoint inhibitors leverages two distinct but complementary mechanisms to amplify the body's immune response against tumors.

CD137 Agonists: Fueling the Anti-Tumor T-Cell Response

CD137, a member of the tumor necrosis factor receptor (TNFR) superfamily, is an inducible costimulatory receptor expressed on activated T cells, natural killer (NK) cells, and other immune cells.[1][2][3] Agonistic antibodies targeting CD137, such as Utomilumab and Urelumab, provide a powerful "go" signal to these cells. Ligation of CD137 triggers a signaling cascade that promotes T-cell proliferation, survival, and effector functions, including the



production of cytotoxic granules and pro-inflammatory cytokines like interferon-gamma (IFN-y). [1][4][5] This ultimately leads to a more robust and sustained anti-tumor T-cell response.[2][5]

Checkpoint Inhibitors: Releasing the Brakes on the Immune System

Tumor cells can evade immune destruction by exploiting inhibitory pathways, or "checkpoints," that normally regulate immune responses to prevent autoimmunity. The PD-1/PD-L1 pathway is a key example. PD-1 is a receptor expressed on activated T cells, and its ligand, PD-L1, can be highly expressed on tumor cells. The engagement of PD-1 by PD-L1 delivers an inhibitory signal to the T cell, leading to a state of "exhaustion" characterized by reduced proliferation and effector function.[6][7][8] Checkpoint inhibitors, such as pembrolizumab and nivolumab, are monoclonal antibodies that block the interaction between PD-1 and PD-L1, effectively "releasing the brakes" on the T-cell response and restoring its ability to recognize and eliminate cancer cells.[7][8]

The synergy between CD137 agonists and checkpoint inhibitors arises from their complementary actions. Checkpoint inhibitors reinvigorate exhausted T cells, making them more receptive to the costimulatory signals provided by CD137 agonists. This combination leads to a greater expansion and activation of tumor-specific T cells than either agent alone.

## Clinical Efficacy: A Comparative Look at Key Combination Trials

Two prominent examples of CD137 agonists that have been evaluated in combination with PD-1 inhibitors are Utomilumab (PF-05082566) and Urelumab (BMS-663513). The following tables summarize the key quantitative data from their respective Phase 1b clinical trials.

## Utomilumab (a 4-1BB agonist) in Combination with Pembrolizumab (a PD-1 inhibitor)

This Phase 1b study (NCT02179918) evaluated the safety and efficacy of Utomilumab in combination with pembrolizumab in patients with advanced solid tumors.[9][10][11]



| Parameter                                           | Value                                                                                                           | Citation |
|-----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|----------|
| Number of Patients                                  | 23                                                                                                              | [9][10]  |
| Tumor Types                                         | Advanced solid tumors (including NSCLC, RCC, H&N, Pancreatic, Thyroid, SCLC, Colon, Sarcoma, Thymoma, Melanoma) | [10]     |
| Overall Response Rate (ORR)                         | 26.1% (6/23)                                                                                                    | [9][11]  |
| Complete Response (CR)                              | 2 patients (Small Cell Lung<br>Cancer, Renal Cell Carcinoma)                                                    | [10]     |
| Partial Response (PR)                               | 4 patients (Renal Cell Carcinoma, Non-Small Cell Lung Cancer, Head and Neck Cancer, Anaplastic Thyroid Cancer)  | [10]     |
| Dose-Limiting Toxicities (DLTs)                     | None reported                                                                                                   | [9][10]  |
| Common Treatment-Emergent<br>Adverse Events (TEAEs) | Mostly grades 1 to 2                                                                                            | [9]      |

# Urelumab (an anti-CD137 agonist) in Combination with Nivolumab (a PD-1 inhibitor)

This Phase 1/2 study (NCT02253992) assessed the safety and efficacy of Urelumab in combination with nivolumab in patients with various advanced solid tumors and hematologic malignancies.[12][13][14]



| Parameter                                       | Value (Melanoma Cohort)                                              | Citation |
|-------------------------------------------------|----------------------------------------------------------------------|----------|
| Number of Evaluable Patients                    | 46                                                                   | [13]     |
| Tumor Type                                      | Advanced/Metastatic<br>Melanoma                                      | [13]     |
| Overall Response Rate (ORR)                     | 50% (23/46)                                                          | [13]     |
| ORR in PD-L1 ≥1%                                | 50% (10/20)                                                          | [13]     |
| ORR in PD-L1 <1%                                | 47% (8/17)                                                           | [13]     |
| Common Treatment-Related Adverse Events (TRAEs) | Fatigue (31%), ALT increased (11%), Anemia (10%), AST increased (9%) | [13]     |
| Grade 3-4 TRAEs                                 | 17%                                                                  | [13]     |

### **Signaling Pathways and Experimental Workflow**

To provide a clearer understanding of the biological mechanisms and experimental design, the following diagrams have been generated using Graphviz.



#### CD137 Signaling Pathway



Click to download full resolution via product page

Caption: CD137 Signaling Pathway in an Activated T Cell.



PD-1/PD-L1 Checkpoint Inhibition







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Urelumab Overview Creative Biolabs [creativebiolabs.net]
- 2. Urelumab Wikipedia [en.wikipedia.org]
- 3. CD137 stimulation delivers an antigen-independent growth signal for T lymphocytes with memory phenotype PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 4. Final results of urelumab, an anti-CD137 agonist monoclonal antibody, in combination with cetuximab or nivolumab in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rupress.org [rupress.org]
- 7. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks Veluswamy Translational Cancer Research [tcr.amegroups.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pfizer Presents Data from Phase 1b Trial Investigating Utomilumab (a 4-1BB agonist) in Combination with a Checkpoint Inhibitor | Pfizer [pfizer.com]
- 11. Phase Ib Study of Utomilumab (PF-05082566), a 4-1BB/CD137 Agonist, in Combination with Pembrolizumab (MK-3475) in Patients with Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Final results of urelumab, an anti-CD137 agonist monoclonal antibody, in combination with cetuximab or nivolumab in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bristol Myers Squibb Phase 1/2 Data Combining Urelumab with Opdivo (nivolumab) in Hematologic and Solid Tumors Suggest Increased Antitumor Effect in Patients with Melanoma [news.bms.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Synergistic Power of Combination Therapy: CD137
  Agonists and Checkpoint Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12391418#efficacy-of-cd137-agonists-in-combination-with-checkpoint-inhibitors]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com